molecular formula C22H23N3O3 B5574146 4-[(6-methoxy-1-methyl-1H-indol-2-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone

4-[(6-methoxy-1-methyl-1H-indol-2-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone

Cat. No.: B5574146
M. Wt: 377.4 g/mol
InChI Key: BCYQQXQIJYNEQL-UHFFFAOYSA-N
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Description

4-[(6-methoxy-1-methyl-1H-indol-2-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone is a useful research compound. Its molecular formula is C22H23N3O3 and its molecular weight is 377.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 377.17394160 g/mol and the complexity rating of the compound is 590. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antibacterial Study

  • Novel piperazine derivatives have been synthesized and tested for antibacterial activity against human pathogenic strains. Compounds containing phenyl and 4-methylphenyl moieties showed good activity, indicating the potential for developing new antibacterial agents (Nagaraj, Srinivas, Naik, & Neelofer, 2019).

Anti-inflammatory and Analgesic Agents

  • Derivatives of this compound have been explored for their anti-inflammatory and analgesic activities. Compounds demonstrated high inhibitory activity on COX-2 selectivity, suggesting potential for therapeutic applications in pain management and inflammation (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Anticonvulsant Activity

  • Research into new 3-hydroxy-6-hydroxy-methyl-2-substituted 4H-pyran-4-one derivatives for potential anticonvulsant compounds has shown promise, with specific derivatives demonstrating significant activity without neurotoxicity. This suggests the compound's derivatives could be useful in the treatment of seizures (Aytemi̇r, Septioğlu, & Çalış, 2010).

Positron Emission Tomography (PET) Probes

  • Carbon-11-labeled arylpiperazinylthioalkyl derivatives have been prepared for potential use as PET radioligands for imaging of 5-HT1AR, demonstrating the compound's utility in developing diagnostic tools in neurology (Gao, Wang, & Zheng, 2012).

Mechanism of Action

The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Future Directions

From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Properties

IUPAC Name

4-(6-methoxy-1-methylindole-2-carbonyl)-1-(4-methylphenyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-15-4-7-17(8-5-15)25-11-10-24(14-21(25)26)22(27)20-12-16-6-9-18(28-3)13-19(16)23(20)2/h4-9,12-13H,10-11,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCYQQXQIJYNEQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2=O)C(=O)C3=CC4=C(N3C)C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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